N~1~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-3-methyl-1-benzenesulfonamide
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Description
N~1~-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-3-methyl-1-benzenesulfonamide is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
Some derivatives of N1-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-3-methyl-1-benzenesulfonamide have been synthesized and shown to exhibit significant antimicrobial activity. For instance, quinoline clubbed with sulfonamide moiety derivatives were synthesized and demonstrated high activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019). This indicates their potential as novel antimicrobial agents.
Potential Anticancer Activity
Several studies have investigated the anticancer potential of N-(quinolin-8-yl) benzenesulfonamide derivatives. Compounds synthesized using 4-(5,5-Dimethyl-3-oxo-cyclohex-l-enylamino)benzenesulfonamide in the creation of novel quinolines showed interesting cytotoxic activity, suggesting their utility as anticancer agents (Arzneimittel-Forschung (Drug Research), 2008). Additionally, a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized and evaluated for their anticancer activity, with some compounds exhibiting potent activity against various human tumor cell lines (International Journal of Molecular Sciences, 2018).
Synthesis and Material Science Applications
The synthesis of N-(quinolin-8-yl) benzenesulfonamide derivatives and their utility in material science, such as catalysts for transfer hydrogenation, have also been explored. For example, half-sandwich ruthenium complexes containing aromatic sulfonamides bearing pyridinyl rings were synthesized from N-(Quinoline-8-yl-aryl)benzenesulfonamides and demonstrated good activity as catalysts in the transfer hydrogenation of acetophenone derivatives (European Journal of Inorganic Chemistry, 2013).
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-3-20-17-9-8-15(12-14(17)7-10-18(20)21)19-24(22,23)16-6-4-5-13(2)11-16/h4-6,8-9,11-12,19H,3,7,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSCWFSWAHXDKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.